2-(Bromomethyl)-5-methylpyridine

Description

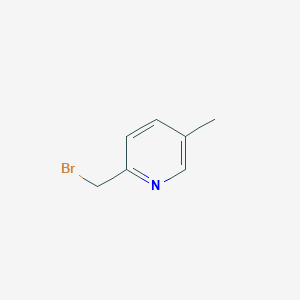

Structure

3D Structure

Properties

IUPAC Name |

2-(bromomethyl)-5-methylpyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrN/c1-6-2-3-7(4-8)9-5-6/h2-3,5H,4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYFPRIIDPLRSCH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C=C1)CBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BrN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2 Bromomethyl 5 Methylpyridine

Regioselective Bromination Approaches for Methylpyridines

Achieving regioselectivity in the bromination of lutidines, such as 2,5-lutidine, is paramount to avoid the formation of undesired isomers.

Radical bromination using N-Bromosuccinimide (NBS) is a well-established method for the selective bromination of benzylic and allylic positions. wikipedia.orgnumberanalytics.com In the synthesis of 2-(bromomethyl)-5-methylpyridine from 2,5-lutidine, NBS serves as a convenient and efficient source of bromine radicals. wikipedia.orgambeed.com The reaction is typically initiated by a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, or by photo-irradiation. wikipedia.org The Wohl-Ziegler reaction describes the standard conditions for this transformation, which involves refluxing a solution of the substrate and NBS in a non-polar solvent like carbon tetrachloride. wikipedia.org The stability of the resulting benzylic radical at the 2-position of the pyridine (B92270) ring directs the bromination to the desired methyl group.

A study on the synthesis of 2-bromo-5-(bromomethyl)pyridine (B25434) highlights a procedure where 2-bromo-5-methylpyridine (B20793) is treated with NBS in carbon tetrachloride and irradiated with a 300-watt lamp. This process resulted in the desired bromination at the methyl group. ambeed.com It is crucial to use freshly recrystallized NBS and anhydrous conditions to minimize side reactions, such as the formation of dibromo compounds or hydrolysis of the product. missouri.edu

| Starting Material | Reagent | Initiator | Solvent | Product | Reference |

| 2,5-Lutidine | NBS | AIBN/Light | CCl₄ | This compound | wikipedia.org |

| 2-Bromo-5-methylpyridine | NBS | Light | CCl₄ | 2-Bromo-5-(bromomethyl)pyridine | ambeed.com |

To further improve the regioselectivity of bromination, various catalytic systems have been explored. While direct catalytic bromination of 2,5-lutidine to this compound is less commonly detailed, the principles of regioselective halogenation of pyridines are instructive. For instance, the use of p-toluenesulfonic anhydride (B1165640) as an activator and tetrabutylammonium (B224687) bromide as a bromide source has been shown to achieve regioselective C2-bromination of fused pyridine N-oxides. tcichemicals.com This suggests the potential for developing similar catalytic systems for the selective side-chain bromination of lutidines.

The use of ionic liquids, such as 1-butyl-1-methylimidazolium bromide ([Bmim]Br), in conjunction with NBS has been shown to be an efficient method for the regioselective monobromination of activated aromatic compounds. sci-hub.ru This approach offers the advantage of recyclability of the ionic liquid, aligning with green chemistry principles. sci-hub.ru While this has been demonstrated for aromatic ring bromination, the concept of using ionic liquids to modulate reactivity and selectivity could be extended to side-chain bromination.

Indirect Synthetic Routes to the this compound Motif

Indirect routes offer alternative pathways to the target molecule, often starting from pre-functionalized precursors, which can provide better control over the final product's structure.

A common and effective indirect route involves the conversion of a hydroxymethyl or chloromethyl group at the 2-position of the pyridine ring into a bromomethyl group. For example, 2-(hydroxymethyl)-5-methylpyridine can be synthesized and subsequently converted to this compound. The synthesis of the hydroxymethyl precursor can be achieved from 2-amino-5-methylpyridine (B29535) via diazotization followed by hydrolysis. orgsyn.org

The conversion of the hydroxyl group to a bromine can be accomplished using various brominating agents. A reported synthesis of 3-(bromomethyl)-5-methylpyridine (B105789) hydrobromide from 5-methylnicotinic acid involved the reduction of the corresponding methyl ester to the alcohol, followed by bromination. researchgate.net A similar strategy could be applied to the 2-substituted isomer.

Alternatively, starting from a chloromethyl derivative provides another pathway. For instance, 2-chloro-5-methylpyridine (B98176) can be prepared and subsequently transformed. epo.org The conversion of a chloromethyl group to a bromomethyl group can be achieved through a Finkelstein-type reaction. A study on the synthesis of 2-bromo-6-chloromethylpyridine from 2-bromo-6-hydroxymethylpyridine utilized cyanuric chloride in DMF. mdpi.comsemanticscholar.org

| Precursor | Reagent(s) | Product | Reference |

| 2-Amino-5-methylpyridine | 1. NaNO₂, H₂SO₄ 2. H₂O | 2-Hydroxymethyl-5-methylpyridine | orgsyn.org |

| 2-Hydroxymethyl-5-methylpyridine | HBr/PBr₃ | This compound | researchgate.net |

| 2-Bromo-6-hydroxymethylpyridine | Cyanuric chloride, DMF | 2-Bromo-6-chloromethylpyridine | mdpi.comsemanticscholar.org |

Multicomponent reactions (MCRs) are powerful tools in organic synthesis, allowing for the construction of complex molecules in a single step from three or more reactants. organic-chemistry.orgnih.gov While a direct MCR for the synthesis of this compound is not prominently reported, the Hantzsch pyridine synthesis and related MCRs offer a framework for constructing substituted pyridines. mdpi.comacsgcipr.orgtaylorfrancis.com These reactions typically involve the condensation of an aldehyde, a β-ketoester, and ammonia (B1221849) or an ammonia equivalent. mdpi.com

By carefully selecting starting materials that already contain a bromo-functionalized component, it is theoretically possible to construct the pyridine ring with the desired bromomethyl group in place. For example, a β-ketoester or an aldehyde bearing a protected or precursor bromomethyl group could be employed in a Hantzsch-type synthesis. The development of such a strategy would represent a significant advancement in the efficient synthesis of this important intermediate.

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles is becoming increasingly important in chemical synthesis to minimize environmental impact. rasayanjournal.co.inresearchgate.netnih.govresearcher.life In the context of this compound synthesis, several aspects can be considered.

The use of safer solvents is a key principle. biosynce.com Traditional solvents for bromination, such as carbon tetrachloride, are toxic and environmentally harmful. wikipedia.org Exploring greener alternatives like ionic liquids or solvent-free conditions is a significant area of research. sci-hub.rurasayanjournal.co.in Microwave-assisted synthesis has also been recognized as a green chemistry tool, often leading to shorter reaction times, higher yields, and reduced energy consumption. nih.govacs.org

Catalytic approaches, as mentioned earlier, also align with green chemistry by reducing the need for stoichiometric reagents and minimizing waste. biosynce.com Furthermore, developing synthetic routes with high atom economy, where a high proportion of the atoms from the reactants are incorporated into the final product, is a central goal. nih.gov Multicomponent reactions are inherently atom-economical. organic-chemistry.orgnih.gov

An efficient synthesis of 3-(bromomethyl)-5-methylpyridine hydrobromide was reported with an emphasis on being environmentally friendly, although specific green metrics were not detailed. researchgate.net The broader movement towards sustainable chemistry is driving the adoption of these principles in the synthesis of all chemical compounds, including pyridine derivatives. researchgate.netnih.gov

Solvent-Free or Sustainable Solvent Systems (e.g., water, polyethylene (B3416737) glycol)

A primary focus of green chemistry is the reduction or elimination of volatile and hazardous organic solvents. nih.gov The ideal approach is often a solvent-free reaction, where the reactants are mixed directly, sometimes with grinding or heating. nih.gov When a solvent is necessary, sustainable alternatives like water or polyethylene glycol (PEG) are preferred.

Polyethylene Glycol (PEG) has emerged as a particularly promising green solvent for organic synthesis. sioc-journal.cnresearchgate.net Its advantages include low volatility, thermal stability, non-toxicity, biodegradability, and the ability to dissolve a wide range of organic compounds and even some inorganic salts. researchgate.netnsf.govwikipedia.org Low molecular weight PEGs (e.g., PEG-400) are liquids at room temperature and can serve as effective reaction media, sometimes also acting as a phase-transfer catalyst. nsf.govrsc.org Research has demonstrated successful one-step, solvent-free syntheses of complex molecules, such as polyurethanes, by using PEG as a reactant and medium, highlighting its potential to facilitate reactions without traditional solvents. acs.orgacs.org While specific studies detailing the synthesis of this compound in PEG are not widespread, the properties of PEG make it a strong candidate for future development in this area, potentially enabling solvent-free or reduced-solvent bromination reactions.

Water is another prime sustainable solvent due to its abundance, non-toxicity, and non-flammability. While many organic compounds have low solubility in water at ambient temperature, this can be overcome through techniques like heating or the use of phase-transfer catalysts.

The table below summarizes the key properties of these sustainable solvents.

Interactive Data Table: Properties of Sustainable Solvents

| Solvent | Key Properties | Advantages in Synthesis | Reference |

|---|---|---|---|

| Polyethylene Glycol (PEG) | Non-toxic, biodegradable, low vapor pressure, thermally stable, recyclable, dissolves a wide range of substances. | Can enable solvent-free reactions, may act as a catalyst or phase-transfer agent, simplifies product recovery. | sioc-journal.cnresearchgate.netnsf.gov |

| Water | Abundant, non-toxic, non-flammable, high heat capacity. | Environmentally benign, can induce unique reactivity and selectivity (hydrophobic effects). | nih.gov |

| Solvent-Free (Neat) | No solvent waste, high reactant concentration, often faster reaction rates. | Maximizes atom economy, simplifies workup, reduces environmental impact. | nih.govnih.gov |

Catalyst-Free or Environmentally Benign Catalysis

The ninth principle of green chemistry advocates for the use of catalytic reagents over stoichiometric ones. wordpress.com Catalysts enhance reaction rates and selectivity, reduce energy requirements, and are only needed in small amounts, minimizing waste. solubilityofthings.com An environmentally benign catalyst is one that is non-toxic, efficient, and preferably derived from renewable sources. researchgate.net

The standard synthesis of this compound involves a free-radical bromination of 2,5-lutidine (5-methyl-2-picoline) using N-Bromosuccinimide (NBS). This reaction requires a radical initiator, which is a type of catalyst. While not "catalyst-free," the focus in green chemistry is on using the most benign and efficient catalyst possible. Typical initiators include azobisisobutyronitrile (AIBN) or benzoyl peroxide.

Truly catalyst-free reactions are the ideal, often achieved through thermal or photochemical induction. For instance, some hydroboration reactions of alkynes have been successfully demonstrated under catalyst- and solvent-free conditions at elevated temperatures. rsc.org While direct catalyst-free bromination of the methyl group on 2,5-lutidine is not a widely reported mainstream method, research into such activation methods is a key goal of sustainable synthesis.

The table below compares conventional catalytic approaches with more environmentally benign alternatives.

Interactive Data Table: Comparison of Catalytic Approaches

| Approach | Description | Advantages | Disadvantages | Reference |

|---|---|---|---|---|

| Conventional Catalysis | Often uses heavy metal catalysts or stoichiometric reagents that are consumed in the reaction. | Well-established and often effective. | Can produce toxic waste, may require harsh conditions, poor atom economy. | wordpress.com |

| Environmentally Benign Catalysis | Employs non-toxic, recyclable catalysts (e.g., solid acids, enzymes, organocatalysts) in small quantities. | Reduces waste, enhances safety, often uses milder conditions, improves sustainability. | Catalyst development can be complex; may have lower activity than traditional catalysts. | solubilityofthings.comresearchgate.netnih.gov |

| Catalyst-Free | Reaction proceeds without a catalyst, often initiated by heat or light. | Eliminates catalyst cost, toxicity, and separation issues; ultimate green approach. | Limited applicability; may require high energy input (high temperatures). | rsc.org |

Purification and Isolation Methodologies for this compound in Research Settings

After synthesis, isolating and purifying this compound to a high degree of purity is crucial. Common methodologies in a research setting include recrystallization, liquid-liquid extraction, and distillation.

Recrystallization is a primary technique for purifying solid organic compounds. The process involves dissolving the impure solid in a minimum amount of a hot solvent in which the desired compound is soluble at high temperatures but less soluble at cooler temperatures. studymind.co.ukyoutube.com As the solution cools, the pure compound crystallizes, leaving impurities behind in the solvent. The pure crystals are then collected by filtration. youtube.com The choice of solvent is critical for effective purification.

Liquid-Liquid Extraction is used to separate the target compound from a mixture based on its differential solubility in two immiscible liquids, typically water and an organic solvent. studymind.co.uk For pyridine derivatives, which may have some water solubility, an acidic wash (e.g., with dilute HCl) can be used to convert the pyridine compound into its water-soluble salt, thereby removing non-basic impurities. researchgate.net Subsequently, neutralizing the aqueous layer and extracting with an organic solvent like ethyl acetate (B1210297) can isolate the purified pyridine base. google.com

Distillation is effective for purifying liquids or low-melting solids. For pyridine compounds, which can be volatile, distillation under reduced pressure (vacuum distillation) is often employed to lower the boiling point and prevent decomposition. Simple distillation can be used to separate the product from non-volatile impurities. google.com In some cases, co-evaporation with a solvent like toluene (B28343) can be an effective method to remove residual pyridine from a reaction mixture. researchgate.net

Interactive Data Table: Purification Techniques

| Technique | Principle | Typical Solvents/Conditions | Application Notes | Reference |

|---|---|---|---|---|

| Recrystallization | Difference in solubility of the compound and impurities in a solvent at different temperatures. | Ethyl acetate, ethanol, water, hexanes. Requires finding a suitable solvent. | Excellent for obtaining high-purity crystalline solids. | studymind.co.ukyoutube.com |

| Liquid-Liquid Extraction | Differential solubility of the compound in two immiscible liquid phases. | Water with organic solvents (e.g., ethyl acetate, dichloromethane). pH adjustment is common. | Useful for separating the product from reaction byproducts and reagents. | studymind.co.ukresearchgate.net |

| Distillation | Separation based on differences in boiling points. | Often performed under vacuum to reduce the boiling point and prevent thermal decomposition. | Effective for purifying liquid products or removing volatile solvents/impurities. | google.com |

Advanced Applications of 2 Bromomethyl 5 Methylpyridine As a Key Synthetic Intermediate

Construction of Complex Heterocyclic and Polycyclic Architectures

The ability to introduce a substituted pyridine (B92270) ring is of great importance in the synthesis of complex molecular structures, particularly those containing multiple heterocyclic rings.

2-(Bromomethyl)-5-methylpyridine is an important precursor for creating polysubstituted pyridines. These compounds, which feature multiple functional groups on the pyridine ring, are valuable in various fields of chemistry. The bromomethyl group can be transformed into other functionalities, or it can act as a reactive handle to attach the pyridine ring to other molecular fragments.

A significant application is in the synthesis of bipyridines, which are composed of two interconnected pyridine rings. These structures are of particular interest as ligands in coordination chemistry. orgsyn.org For instance, 5,5′-Dimethyl-2,2′-bipyridine can be synthesized using 2-bromo-5-methylpyridine (B20793) as a starting material. sigmaaldrich.com The synthesis of 2,2'-Bipyridine, 5-(bromomethyl)-5'-methyl- is often achieved through the radical bromination of a methyl-substituted bipyridine.

The following table outlines the synthesis of various substituted pyridines derived from this compound and related compounds:

| Starting Material | Reagents and Conditions | Product | Application/Significance |

| 2-Amino-5-picoline | Bromine, Acetic acid | 2-Amino-3-bromo-5-methylpyridine | Intermediate for further functionalization |

| 5-Bromo-2-methylpyridin-3-amine | Arylboronic acids, Pd(PPh₃)₄, K₃PO₄ | Novel pyridine derivatives mdpi.com | Investigated for biological activities |

| 2-Hydroxy-5-methyl-3-nitropyridine | Phosphorus(V) oxybromide, N,N-dimethyl-formamide | 2-Bromo-3-nitro-5-methylpyridine chemicalbook.com | Precursor for further substitutions |

| 2-Amino-5-methylpyridine (B29535) | Sodium nitrite, then heated | 2-Hydroxy-5-methylpyridine orgsyn.org | Intermediate in multi-step syntheses |

This table provides examples of synthetic routes to polysubstituted pyridines.

Annulation reactions, which involve the formation of a new ring onto an existing one, can utilize this compound to construct fused heterocyclic systems. In these reactions, the bromomethyl group acts as an electrophilic partner, reacting with a nucleophilic site on another molecule to initiate ring closure. This strategy provides access to a variety of polycyclic structures containing the pyridine motif, which are prevalent in many biologically active compounds and functional materials. While specific examples directly employing this compound in annulation reactions are not extensively detailed in the provided results, the principle is a fundamental application of such haloalkyl-substituted heterocycles in organic synthesis.

Role in the Elaboration of Functional Molecules

Beyond the construction of the core heterocyclic framework, this compound is instrumental in introducing specific functional groups and molecular scaffolds.

The reactive bromomethyl group is an excellent electrophile for reactions with various nitrogen-containing nucleophiles. This allows for the straightforward introduction of amine, amide, and imidazole (B134444) functionalities, among others. For example, reaction with a primary or secondary amine would yield the corresponding aminomethylpyridine derivative. Similarly, reaction with an amide or an imidazole would lead to the formation of N-substituted products. This method is a key step in building more complex molecules where the nitrogen-containing group is essential for the target molecule's function. The crystal structure of 2-bromo-5-methylpyridine has been studied, providing insight into its molecular geometry. researchgate.net

The pyridine nitrogen atom in this compound and its derivatives can coordinate with metal ions, making these compounds valuable precursors for ligands in coordination chemistry and catalysis. orgsyn.org The bipyridine ligands, often synthesized from precursors like 2-bromo-5-methylpyridine, form stable complexes with a wide range of transition metals. sigmaaldrich.com These metal complexes can act as catalysts for various organic transformations. The electronic and steric properties of the ligand can be fine-tuned by modifying the substituents on the pyridine rings, which in turn influences the catalytic activity and selectivity of the metal complex.

The following table details ligands synthesized from or related to this compound:

| Ligand Precursor | Resulting Ligand | Metal Complex Application |

| 2-Bromo-5-methylpyridine | 5,5′-dimethyl-2,2′-bipyridine sigmaaldrich.com | Catalysis, Materials Science |

| 2-Bromo-5-methylpyridine | 5-methyl-2,2′:6′,2″-terpyridine sigmaaldrich.com | Coordination Chemistry |

| 5,5'-Dibromo-2,2'-bipyridine | 5,5'-Disubstituted-2,2'-bipyridines | Stille coupling reactions researchgate.net |

This table highlights the role of pyridine derivatives in ligand synthesis.

Application in the Synthesis of Agrochemical Intermediates

Pyridine-containing compounds are a significant class of modern agrochemicals due to their high efficacy and low toxicity. agropages.com this compound and related compounds serve as important intermediates in the synthesis of these agrochemicals. google.com For example, 2-chloro-5-methylpyridine (B98176) is a key intermediate for several pesticides. google.com The substitution pattern of the pyridine ring is crucial for the biological activity of the final product. The synthesis of these intermediates often involves multi-step processes where the introduction and modification of the side chains on the pyridine ring are critical. researchgate.net Methylpyridine derivatives are particularly important for producing the fourth generation of agrochemicals. agropages.com

The following table lists some agrochemical intermediates derived from or related to this compound:

| Intermediate | Downstream Agrochemical Application | Reference |

| 2-Chloro-5-chloromethylpyridine (CCMP) | Widely used in the agrochemical industry | agropages.com |

| 2-Chloro-5-trifluoromethyl pyridine (CTF) | Intermediate for pyridalyl (B1679942) and fluazifop-butyl (B166162) series products | agropages.com |

| 2-Amino-3-chloro-5-trifluoromethyl pyridine (ACTF) | Key intermediate of fluazinam | agropages.com |

| 3-(Bromomethyl)-5-methylpyridine (B105789) | Intermediate in the synthesis of rupatadine | researchgate.net |

This table showcases the application of pyridine derivatives in agrochemical synthesis.

Utility in Materials Science for Monomer and Polymer Synthesis

The strategic placement of a reactive bromomethyl group and a methyl group on the pyridine ring makes this compound a valuable intermediate in the field of materials science, particularly for the synthesis of functional monomers and polymers. The pyridine moiety itself can impart desirable properties to a polymer, such as metal coordination, pH responsiveness, and specific thermal characteristics. The bromomethyl group serves as a highly reactive site for nucleophilic substitution, allowing for the facile incorporation of this heterocycle into a variety of polymer architectures.

The primary role of this compound in polymer synthesis is as a precursor to more complex monomers. While direct polymerization of this compound is not typical, its derivatives are instrumental in creating polymers with tailored functionalities. For instance, it can be used to synthesize bipyridine and terpyridine ligands, which are subsequently polymerized to create advanced materials. researchgate.net

A notable example that illustrates the utility of the bromomethylpyridine structure is the synthesis of polyimides containing terpyridine units. In a relevant study, a structurally similar compound, 5,5''-bis(bromomethyl)-2,2':6',2''-terpyridine, was used as a key monomer. This terpyridine-based monomer was polymerized with diimide derivatives of dianhydrides to produce polyimides where the terpyridine unit is integrated into the main polymer chain. researchgate.net

The resulting polyimide demonstrated significant capabilities as a sorbent for the solid-phase extraction of various metal ions. researchgate.net The inclusion of the terpyridine unit, made possible by the reactive bromomethyl groups, created a polymer with a high affinity for metal ions such as lead(II), nickel(II), copper(II), zinc(II), cadmium(II), and mercury(II). The study investigated the sorption behavior of the polymer at different pH levels, revealing enhanced and selective binding of certain metals under specific conditions. researchgate.net This research underscores the potential of using bromomethyl-functionalized pyridine compounds to design and synthesize high-performance polymers for applications like environmental remediation and metal recovery.

The synthesis and properties of such functional polymers are summarized in the table below, highlighting the critical role of the bromomethylpyridine moiety in their design.

| Resulting Polymer/Monomer | Synthetic Methodology | Role of Bromomethyl-functionalized Pyridine | Key Findings/Properties |

| Polyimide with terpyridine units | One-stage polycondensation | 5,5''-bis(bromomethyl)-2,2':6',2''-terpyridine acts as a monomer, incorporating the terpyridine unit into the polymer backbone. | The resulting polymer is an effective sorbent for the solid-phase extraction of heavy metal ions. It shows enhanced selectivity for Cu(II) at pH 3.5 and is insoluble in water, making it suitable for solid-liquid extractions. researchgate.net |

| 5,5′-dimethyl-2,2′-bipyridine | Negishi cross-coupling | 2-Bromo-5-methylpyridine is used as a starting reagent. sigmaaldrich.com | A key building block for more complex ligands and functional materials. |

| 5-methyl-2,2′:6′,2″-terpyridine | Multi-step synthesis | 2-Bromo-5-methylpyridine serves as an initial precursor. sigmaaldrich.com | A tridentate ligand used in the formation of metal-containing polymers and supramolecular assemblies. |

This utility in creating polymers with specific, high-value functionalities demonstrates the importance of this compound and its structural analogs as key intermediates in advanced materials science. The ability to readily introduce the pyridine ring into polymer chains opens up possibilities for developing new materials for a wide range of applications, from catalysis and sensing to environmental technology.

Spectroscopic and Chromatographic Methodologies for Characterization and Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for the structural analysis of 2-(bromomethyl)-5-methylpyridine, providing detailed information about the chemical environment of each proton and carbon atom within the molecule.

The ¹H NMR spectrum of this compound exhibits characteristic signals for both its aliphatic and aromatic protons. The protons of the bromomethyl group (–CH₂Br) typically appear as a singlet in the range of δ 4.5–4.7 ppm. The exact chemical shift can be influenced by the solvent used, such as chloroform-d (B32938) (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).

The aromatic protons on the pyridine (B92270) ring also show distinct signals. Their chemical shifts generally fall between δ 7.1 and 8.3 ppm. The specific positions of these peaks are determined by their location relative to the nitrogen atom and the two substituents, the bromomethyl and methyl groups.

Table 1: ¹H NMR Chemical Shifts for this compound and Related Compounds

| Compound | Functional Group | Chemical Shift (δ, ppm) |

| This compound | –CH₂Br | 4.5–4.7 (singlet) |

| Aromatic Protons | 7.1–8.3 (multiplet) | |

| Benzyl Bromide | PhCH₂Br | 4.45 (singlet) rsc.org |

| Aromatic Protons | 7.35–7.48 (multiplet) rsc.org | |

| 1,3,5-tris(Bromomethyl)benzene | PhCH₂Br | 4.45 (singlet) rsc.org |

| Aromatic Protons | 7.26–7.36 (singlet) rsc.org |

This table is interactive. Click on the headers to sort the data.

The ¹³C NMR spectrum provides further structural confirmation by identifying the chemical environments of the carbon atoms. For a related compound, 2-bromo-5-methylpyridine (B20793), the carbon atoms of the pyridine ring and the methyl group have been assigned. In this compound, the carbon of the bromomethyl group (–CH₂Br) is also a key diagnostic signal. The electron-withdrawing effect of the bromine atom causes this carbon to resonate at a specific chemical shift.

Table 2: ¹³C NMR Chemical Shifts for this compound and Related Compounds

| Compound | Carbon Atom | Chemical Shift (δ, ppm) |

| Benzyl Bromide | PhCH₂Br | 33.7 rsc.org |

| C-1 | 137.8 rsc.org | |

| C-2,6 | 129.1 rsc.org | |

| C-3,5 | 128.8 rsc.org | |

| C-4 | 128.4 rsc.org | |

| 1,3,5-tris(Bromomethyl)benzene | PhCH₂Br | 32.4 rsc.org |

| C-1,3,5 | 129.8 rsc.org | |

| C-2,4,6 | 139.2 rsc.org |

This table is interactive. Click on the headers to sort the data.

Computational and Theoretical Chemistry Studies of 2 Bromomethyl 5 Methylpyridine

Computational and theoretical chemistry provide powerful tools for understanding the structure, reactivity, and properties of molecules like 2-(Bromomethyl)-5-methylpyridine at an atomic and electronic level. These methods allow for the investigation of molecular characteristics that may be difficult or impossible to measure experimentally.

Emerging Research Directions and Future Challenges in 2 Bromomethyl 5 Methylpyridine Chemistry

Novel Catalytic Applications and Ligand Design

A significant area of emerging research lies in the design of novel ligands and their applications in catalysis. The pyridine (B92270) moiety is a fundamental component in the architecture of ligands for transition metals. 2-(Bromomethyl)-5-methylpyridine serves as a key precursor for the synthesis of more complex chelating agents like bipyridines and terpyridines. researchgate.netsigmaaldrich.com

For instance, it is a documented starting reagent for creating ligands such as 5,5′-dimethyl-2,2′-bipyridine and 5-methyl-2,2′:6′,2″-terpyridine. sigmaaldrich.com The future in this domain involves designing ligands with tailored electronic and steric properties by modifying the 5-methylpyridine backbone. The reactive bromomethyl group offers a convenient handle for introducing other functional groups or for anchoring the ligand to a solid support, creating heterogeneous catalysts that are easily separable and recyclable. Research is anticipated to focus on developing catalysts for a range of organic transformations, including cross-coupling reactions, asymmetric synthesis, and polymerization, leveraging the unique properties imparted by the 5-methylpyridine scaffold.

Table 1: Ligands Synthesized from this compound Precursors

| Ligand Name | Precursor | Potential Catalytic Application |

| 5,5′-dimethyl-2,2′-bipyridine | 2-Bromo-5-methylpyridine (B20793) sigmaaldrich.com | Cross-coupling reactions, Coordination polymers |

| 5-methyl-2,2′:6′,2″-terpyridine | 2-Bromo-5-methylpyridine sigmaaldrich.com | Redox catalysis, Photoredox catalysis |

| Chiral Pyridine-based Ligands | This compound | Asymmetric synthesis |

| Supported Pyridine Ligands | This compound | Heterogeneous catalysis, Flow chemistry |

Chemo- and Regioselective Functionalization Strategies

A primary challenge and an area of active research is the development of highly chemo- and regioselective methods for functionalizing this compound. The molecule possesses multiple reactive sites: the highly electrophilic carbon of the bromomethyl group, the pyridine nitrogen, and the aromatic ring itself.

Future strategies will likely focus on:

Selective C-Br Functionalization: While nucleophilic substitution at the bromomethyl position is common , future work will aim to expand the scope of nucleophiles and develop conditions that prevent side reactions with the pyridine nitrogen.

Pyridine Ring Functionalization: Developing methods for selective C-H activation or halogenation at other positions on the pyridine ring while preserving the bromomethyl group is a significant hurdle. This would enable the synthesis of polysubstituted pyridine derivatives with complex functionalities.

Orthogonal Strategies: Designing reaction sequences where the bromomethyl group and other positions on the ring can be functionalized independently (orthogonally) would provide powerful synthetic tools for creating diverse molecular architectures. Research into the chemo- and regioselective reactions of related bromo-pyridine systems is already highlighting the subtleties and opportunities in this area. nih.gov

Integration into Advanced Functional Materials and Supramolecular Chemistry

The unique structure of this compound makes it an attractive building block for advanced functional materials and supramolecular assemblies. The pyridine unit is a well-known component in host-guest chemistry and the construction of metal-organic frameworks (MOFs) and other supramolecular structures. mdpi.com

The reactive bromomethyl group provides a covalent anchor point to integrate the 5-methylpyridine unit into larger systems, such as:

Polymers: Incorporation into polymer chains can lead to materials with unique optical, electronic, or metal-coordinating properties.

Macrocycles: Use in the synthesis of novel calixarenes, cyclodextrins, or other macrocyclic hosts for molecular recognition and sensing applications. mdpi.com

Functional Surfaces: Grafting onto surfaces to create chemically modified materials for applications in chromatography, sensing, or catalysis.

The future in this field will see the rational design of materials where the 5-methylpyridine unit plays an active role in the material's function, moving beyond its use as a simple structural linker.

Development of Sustainable and Economical Synthetic Pathways

While methods for synthesizing bromomethylpyridines exist, there is a continuous drive towards more sustainable and cost-effective processes. Traditional methods can sometimes involve hazardous reagents or produce significant waste. google.com

Emerging research is focused on several key areas:

Greener Brominating Agents: Moving away from harsh brominating agents towards safer and more selective alternatives. The use of N-bromosuccinimide (NBS) is a common strategy.

Catalytic Routes: Developing catalytic methods for the bromination of the methyl group of 2,5-lutidine (2,5-dimethylpyridine) would be a highly atom-economical approach.

Process Intensification: Utilizing technologies like flow chemistry to improve safety, efficiency, and scalability of the synthesis.

Alternative Starting Materials: Exploring synthetic routes that begin from readily available and renewable feedstocks. An efficient and environmentally friendly synthesis of the related 3-(bromomethyl)-5-methylpyridine (B105789) hydrobromide has been reported starting from 5-methylnicotinic acid, showcasing a move towards more benign pathways. researchgate.net

Table 2: Comparison of Synthetic Strategies

| Method | Starting Material | Key Reagents | Advantages | Challenges |

| Radical Bromination | 5-Methylpyridine | N-Bromosuccinimide (NBS), Radical Initiator | Good selectivity for the methyl group | Use of halogenated solvents, radical initiator required |

| From Nicotinic Acid Derivative researchgate.net | 5-Methylnicotinic Acid | Reduction, Bromination | Environmentally friendly, good overall yield | Multi-step process |

| Industrial Routes google.com | 2-Picoline | Liquid Bromine, AlCl₃ | Scalable | Low yield, by-product formation, difficult separation |

Unexplored Reaction Manifolds and Synthetic Transformations

Beyond its established role as an electrophile in substitution reactions, this compound holds potential for a variety of unexplored transformations. Future research could unlock new reaction pathways and expand its synthetic utility.

Potential areas for exploration include:

Novel Cross-Coupling Reactions: While the pyridine core can be involved in coupling reactions mdpi.com, developing methods that selectively activate the C-Br bond of the bromomethyl group for reactions like Suzuki, Sonogashira, or Buchwald-Hartwig aminations could lead to a wide array of new derivatives.

Radical Chemistry: Investigating the participation of the bromomethyl group in radical-mediated cyclizations or addition reactions to form complex heterocyclic systems.

Rearrangement Reactions: Exploring conditions that could induce novel molecular rearrangements to access unique molecular skeletons.

Domino Reactions: Designing one-pot, multi-component reactions where this compound acts as a key component, enabling the rapid assembly of complex molecules. The transformations of similarly functionalized heterocycles suggest a broad scope of possibilities with various nucleophiles. researchgate.net

By pushing the boundaries of its known reactivity, chemists can continue to develop innovative solutions to synthetic challenges and create novel molecules with valuable properties.

Q & A

Basic Research Questions

Q. What are the optimal bromination conditions for synthesizing 2-(bromomethyl)-5-methylpyridine from 5-methylpyridine derivatives?

- Methodological Answer : Bromination of 5-methylpyridine derivatives typically requires careful control of reagents and temperature. For example, using N-bromosuccinimide (NBS) in a radical-initiated system (e.g., AIBN in CCl₄) at reflux (70–80°C) can selectively introduce bromine at the methyl group . Competing side reactions, such as ring bromination, are minimized by maintaining stoichiometric ratios and inert atmospheres. Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate) is recommended to isolate the product .

Q. How can researchers mitigate competing side reactions during the synthesis of this compound?

- Methodological Answer : Side reactions like over-bromination or ring halogenation can be suppressed by:

- Using radical inhibitors (e.g., TEMPO) to limit uncontrolled chain reactions.

- Optimizing reaction time to prevent prolonged exposure to brominating agents.

- Employing regioselective catalysts (e.g., Lewis acids like FeCl₃) to direct bromination to the methyl group .

- Monitoring progress via TLC or GC-MS to terminate reactions at optimal yields .

Q. What storage conditions are recommended to maintain the stability of this compound?

- Methodological Answer : The compound should be stored in amber glass vials under inert gas (argon or nitrogen) at –20°C to prevent degradation via hydrolysis or oxidation. Stability tests indicate decomposition occurs above 25°C, forming 5-methylpyridine and HBr as byproducts . Use desiccants (e.g., molecular sieves) in storage containers to mitigate moisture-induced breakdown .

Advanced Research Questions

Q. How do computational studies (e.g., DFT) explain the regioselectivity of bromination in 5-methylpyridine derivatives?

- Methodological Answer : Density functional theory (DFT) calculations reveal that bromination at the methyl group is favored due to lower activation energy compared to ring positions. The electron-donating methyl group stabilizes the transition state via hyperconjugation, directing bromine to the benzylic position. Computational models (using software like Gaussian) can predict reaction pathways and guide experimental design .

Q. What spectroscopic techniques are most reliable for characterizing this compound, and how do they align with NIST reference data?

- Methodological Answer :

- NMR : ¹H NMR should show a singlet at δ 4.5–4.7 ppm for the bromomethyl (–CH₂Br) group and aromatic protons at δ 7.1–8.3 ppm. Discrepancies in chemical shifts may arise from solvent effects (e.g., CDCl₃ vs. DMSO-d₆) .

- Mass Spectrometry : EI-MS should display a molecular ion peak at m/z 172 (C₆H₆BrN⁺). Compare fragmentation patterns with NIST databases to confirm purity .

- IR : A C–Br stretch at ~560–610 cm⁻¹ is diagnostic. Cross-validate with NIST spectra to resolve ambiguities .

Q. How does the bromomethyl group at the 2-position influence reactivity in palladium-catalyzed cross-coupling reactions?

- Methodological Answer : The bromomethyl group acts as an electrophilic site in Suzuki-Miyaura or Negishi couplings. For example, coupling with arylboronic acids requires Pd(PPh₃)₄ as a catalyst and K₂CO₃ as a base in THF/water (80°C, 12 hr). The methyl group at the 5-position sterically hinders coupling at adjacent positions, enhancing selectivity for the bromomethyl site .

Q. What strategies are effective for synthesizing this compound derivatives with enhanced biological activity (e.g., kinase inhibition)?

- Methodological Answer : Structure-activity relationship (SAR) studies suggest substituting the pyridine ring with electron-withdrawing groups (e.g., –CF₃) improves binding to kinase active sites. For example, coupling this compound with pyrazolopyrimidine scaffolds via nucleophilic substitution yields compounds with IC₅₀ values < 100 nM against cMet kinases . In vivo efficacy can be assessed using xenograft models (e.g., non-small-cell lung carcinoma) .

Data Contradictions and Resolution

- Synthesis Routes : emphasizes bromination with NBS, while references alternative methods like cyclization. Researchers should compare yields and scalability for each route.

- Stability Data : recommends ambient storage, but highlights decomposition at room temperature. This discrepancy underscores the need for empirical stability testing under specific lab conditions.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.